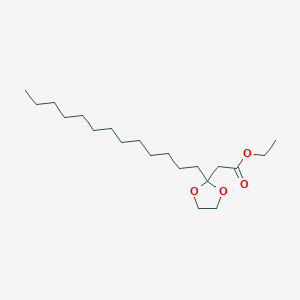
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate: is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in various chemical applications due to their stability and reactivity. This compound is characterized by its unique structure, which includes a dioxolane ring and a long tridecyl chain, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: A carbonyl compound (such as an aldehyde or ketone) and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride.
Reaction Conditions: The reaction is carried out under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, or microbial growth.
Comparison with Similar Compounds
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate can be compared with other similar compounds, such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors.
1,3-Dioxane derivatives: Used as solvents and intermediates in organic synthesis
Uniqueness: The presence of a long tridecyl chain in this compound imparts unique physicochemical properties, making it distinct from other dioxolane derivatives .
Properties
Molecular Formula |
C20H38O4 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
ethyl 2-(2-tridecyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C20H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-20(23-16-17-24-20)18-19(21)22-4-2/h3-18H2,1-2H3 |
InChI Key |
AEMFAOLKXOJWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1(OCCO1)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


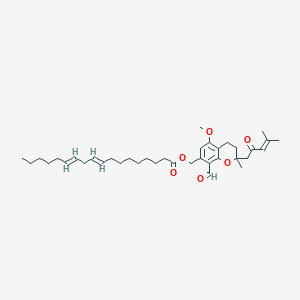
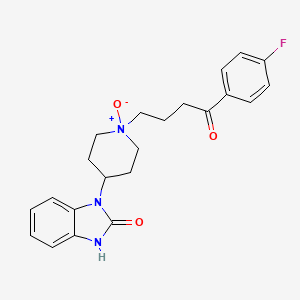
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)

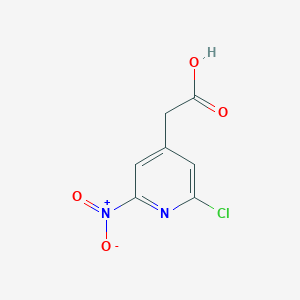
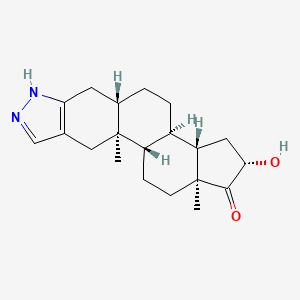
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)

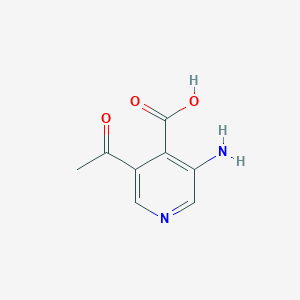
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
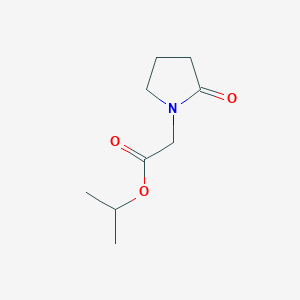
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
